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Introduction: Triarylsulfonium salts are a class of organic compounds with significant

applications in various fields, including as photoacid generators in polymerization and

microelectronics, and more recently, as versatile reagents in organic synthesis and drug

development.[1][2][3][4] Their utility in the pharmaceutical industry is highlighted by their use as

precursors for the introduction of functional groups, such as radioisotopes for PET imaging.[5]

[6] This document provides detailed methodologies for the synthesis of functionalized

triarylsulfonium salts, focusing on practical and widely applicable protocols.

Method 1: Synthesis via Reaction of Arynes with
Diaryl Sulfides/Sulfoxides
This method offers a mild and versatile route to triarylsulfonium salts with a broad substrate

scope, tolerating a variety of functional groups.[7][8][9] The reaction proceeds through the in-

situ generation of an aryne, which then reacts with a diaryl sulfide or sulfoxide.
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Caption: Workflow for the synthesis of triarylsulfonium salts via aryne intermediates.
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Materials:

Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

Substituted diaryl sulfide or diaryl sulfoxide

Cesium fluoride (CsF)

Anhydrous acetonitrile (MeCN)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of the diaryl sulfide/sulfoxide (1.0 equiv.) and the aryne precursor (1.2

equiv.) in anhydrous MeCN, add CsF (2.0 equiv.) at room temperature under an inert

atmosphere.

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours),

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired

triarylsulfonium salt.
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Quantitative Data

Entry
Diaryl
Sulfide/Sulfoxi
de

Aryne
Precursor

Product Yield (%)

1
Diphenyl

sulfoxide

2-

(trimethylsilyl)ph

enyl triflate

Triphenylsulfoniu

m triflate
94

2

Bis(4-

methylphenyl)

sulfoxide

2-

(trimethylsilyl)ph

enyl triflate

Tris(4-

methylphenyl)sul

fonium triflate

86

3

Bis(2,5-

dimethylphenyl)

sulfide

2-

(trimethylsilyl)ph

enyl triflate

(2,5-

dimethylphenyl)d

iphenylsulfonium

triflate

79

Data adapted from syntheses of various triarylsulfonium salts.[9]

Method 2: Friedel-Crafts Reaction of Diaryl
Sulfoxides
This approach is particularly useful for the synthesis of sterically demanding triarylsulfonium
salts.[8][9] The reaction involves the activation of a diaryl sulfoxide with a strong acid or

anhydride, followed by electrophilic aromatic substitution on an arene.
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Caption: Workflow for Friedel-Crafts synthesis of triarylsulfonium salts.
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Materials:

Diaryl sulfoxide

Arene (e.g., p-xylene, mesitylene)

Trifluoromethanesulfonic anhydride (Tf₂O) or a strong acid (e.g., P₂O₅/MsOH)

Anhydrous solvent (e.g., dichloromethane)

Deionized water

Organic solvent for extraction (e.g., dichloromethane)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the diaryl sulfoxide (1.0 equiv.) and the arene (1.5 equiv.) in an anhydrous solvent

under an inert atmosphere.

Cool the mixture to 0 °C.

Slowly add the activating agent (e.g., Tf₂O, 1.1 equiv.) to the cooled solution.

Allow the reaction to warm to room temperature and stir for the required duration (typically 4-

12 hours).

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by adding cold deionized water.

Separate the organic layer and extract the aqueous layer with the organic solvent.

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

Remove the solvent under reduced pressure.
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Purify the residue by recrystallization or column chromatography to yield the pure

triarylsulfonium salt.

Quantitative Data
Entry

Diaryl
Sulfoxide

Arene Product Yield (%)

1

Bis(2,5-

dimethylphenyl)

sulfoxide

p-Xylene

Tris(2,5-

dimethylphenyl)s

ulfonium triflate

60

2

Bis(2,5-

dimethylphenyl)

sulfoxide

Mesitylene

Bis(2,5-

dimethylphenyl)

mesitylsulfonium

triflate

86

Data adapted from syntheses of sterically demanding triarylsulfonium salts.[8][9]

Method 3: Synthesis via Aryl Grignard Reagents and
Diaryl Sulfoxides
This two-step process provides a high-yield and high-purity route to triarylsulfonium salts.[10]

The first step involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide, followed

by metathesis with a suitable salt.
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Step 1: Grignard Reaction

Step 2: Metathesis
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Caption: Two-step synthesis of triarylsulfonium salts using Grignard reagents.
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Diaryl sulfoxide

Aqueous hydrobromic acid (25%)

Ammonium hexafluorophosphate (NH₄PF₆) or Sodium hexafluoroantimonate (NaSbF₆)

Methanol or other non-aqueous solvent for metathesis

Procedure:

Step 1: Grignard Reaction and Formation of Triarylsulfonium Bromide

Prepare the aryl Grignard reagent by adding the aryl bromide to a stirred mixture of

magnesium turnings in anhydrous diethyl ether.

Distill the diethyl ether under vacuum.

Add anhydrous benzene followed by n-heptane to the Grignard reagent.

Add a solution of the diaryl sulfoxide in benzene to the stirred Grignard mixture at 80 °C over

1 hour.

Stir the mixture for 3 hours at 80 °C and then cool to room temperature.

Slowly add 25% aqueous hydrobromic acid.

Separate the organic layer, and wash the aqueous layer with the organic solvent mixture.

The triarylsulfonium bromide may precipitate or can be isolated from the aqueous layer.

Step 2: Metathesis

Dissolve the crude triarylsulfonium bromide in a suitable non-aqueous solvent like

methanol.

Add a solution of the metathesis salt (e.g., NH₄PF₆) in the same solvent.

The desired triarylsulfonium salt with the new counteranion will precipitate.
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Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Quantitative Data

Entry
Grignard
Reagent

Diaryl
Sulfoxide

Final Product
(after
metathesis)

Overall Yield
(%)

1
Phenylmagnesiu

m bromide

Diphenyl

sulfoxide

Triphenylsulfoniu

m

hexafluorophosp

hate

~60

Yield is based on the improved process described in the patent.[10]

Method 4: Copper-Catalyzed Arylation of Diaryl
Sulfides with Diaryliodonium Salts
This method provides a route to triarylsulfonium salts through a copper-catalyzed C-S bond

formation.[5][6][11] It is particularly useful for synthesizing precursors for radiolabeling in PET

imaging.
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Caption: Workflow for copper-catalyzed synthesis of triarylsulfonium salts.
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Materials:

Diaryl sulfide

Diaryliodonium triflate

Copper(II) benzoate

Chlorobenzene

Solvent for washing/recrystallization

Procedure:

In a reaction vessel, combine the diaryl sulfide (1.0 equiv.), diaryliodonium triflate (1.1

equiv.), and copper(II) benzoate (cat., e.g., 10 mol%).

Add chlorobenzene as the solvent.

Heat the reaction mixture to 125 °C for 1-2 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Isolate the crude product, which may precipitate upon cooling.

Purify the crude product by washing with a suitable solvent or by recrystallization to obtain

the pure triarylsulfonium salt.
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Entry Diaryl Sulfide
Diaryliodoniu
m Salt

Product Yield (%)

1 Thioanisole
Diphenyliodoniu

m triflate

Methyl(diphenyl)

sulfonium triflate
53

2
4-

Fluorothioanisole

Diphenyliodoniu

m triflate

(4-

Fluorophenyl)dip

henylsulfonium

triflate

70-80

Yields are representative for this type of reaction.[5]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory

setting. Appropriate safety precautions should be taken at all times. The yields and reaction

conditions may vary depending on the specific substrates and reagents used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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